molecular formula C21H18N4O3 B11009726 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide

Cat. No.: B11009726
M. Wt: 374.4 g/mol
InChI Key: LGHQUMWNNJILMG-UHFFFAOYSA-N
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Description

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both quinoline and quinazolinone moieties, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyquinoline-4-carboxylic acid with 4-oxo-3-(propan-2-yl)-3,4-dihydroquinazoline-6-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-throughput screening and process analytical technology (PAT) can help in monitoring and controlling the reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediates

The compound is synthesized through multi-step protocols involving cyclization and coupling reactions:

Step 1: Formation of Quinazolinone Core

  • Substrate : 3-Isopropyl-6-nitroquinazolin-4(3H)-one derivatives .

  • Reaction : Cyclocondensation of anthranilic acid analogs with urea or thiourea under acidic conditions (H₂SO₄, 120°C) yields the quinazolin-4-one scaffold. The isopropyl group is introduced via alkylation using isopropyl bromide .

  • Yield : ~60–70% after purification .

Step 2: Functionalization of Quinoline Moiety

  • Substrate : 4-Hydroxyquinoline-2-carboxylic acid .

  • Reaction : Activation of the carboxylic acid using HOBt/DCC followed by coupling with the 6-amino group of the quinazolinone intermediate .

  • Conditions : DMF, 0–5°C, 12–24 hours .

  • Yield : ~55–65% .

2.1. Hydroxyl Group Modifications

The 2-hydroxy group on the quinoline ring undergoes:

  • Etherification : Reacts with propargyl bromide in DMF (NaH, 0°C) to form propargyl ethers for click chemistry applications .

  • Acylation : Acetylated using acetic anhydride/pyridine (80°C, 2 hours) to improve lipophilicity .

2.2. Carboxamide Reactivity

The carboxamide bridge participates in:

  • Hydrolysis : Cleaved under strong acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) conditions to regenerate carboxylic acid and amine precursors .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form N-alkylated derivatives .

Derivatization for Biological Activity Optimization

Key derivatization strategies include:

Modification Site Reagents/Conditions Biological Impact
Quinazolinone C-3Phenyl isothiocyanate (reflux, pyridine)Enhances kinase inhibition
Quinoline C-4Benzyl halides (CuI, DMF)Improves blood-brain barrier permeability
Carboxamide NitrogenNeopentylamine (SOCl₂, DCM)Increases metabolic stability

Example Reaction :
Synthesis of 2-((2-chlorobenzyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (45 ) :

  • Substrate : 2-((2-Chlorobenzyl)thio)-4-oxoquinazoline-7-carboxylic acid.

  • Activation : Treated with SOCl₂ to form acyl chloride.

  • Coupling : Reacted with isopropylamine in DCM/Et₃N (4 hours, RT).

  • Yield : 72% after column chromatography .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally similar molecules due to its isopropyl and hydroxyl groups:

Compound Key Reaction Outcome
4-Hydroxy-2-quinolone-3-carboxamideAcylation at C-3Reduced solubility vs. target compound
3-Phenylquinazolin-4-oneSuzuki coupling at C-6Lower catalytic efficiency
6-AminoquinazolinoneDiazotization/CouplingHigher electrophilicity

Catalytic and Solvent Effects

  • Cu-Catalyzed Cycloaddition : Used to introduce triazole linkers at the quinoline hydroxy group (DMF, CuI, 60°C) .

  • Solvent Optimization : DMF outperforms THF in coupling reactions due to better solubility of intermediates .

Scientific Research Applications

Antimalarial Activity

Recent studies have indicated that derivatives of quinoline-4-carboxamide, including this compound, exhibit significant antiplasmodial activity . For instance, a study showed that a series of quinoline derivatives were screened against Plasmodium falciparum, revealing moderate potency with further optimization leading to low nanomolar in vitro potency. The mechanism of action involves the inhibition of translation elongation factor 2 in the parasite, which is crucial for its survival and replication .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that quinoline derivatives can demonstrate effective antibacterial and antifungal activity against various pathogens. The presence of functional groups such as hydroxyl and carboxamide enhances their interaction with biological targets, potentially leading to improved efficacy against resistant strains of bacteria and fungi .

Case Study 1: Antimalarial Screening

A specific derivative of quinoline-4-carboxamide was subjected to phenotypic screening against the blood stage of Plasmodium falciparum. The optimized lead compounds showed excellent oral efficacy in mouse models with effective doses below 1 mg/kg, indicating strong potential for further clinical development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various synthesized quinoline derivatives were tested against Mycobacterium smegmatis and Candida albicans. Compounds demonstrated significant zones of inhibition, suggesting their potential as future therapeutic agents against tuberculosis and fungal infections .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline-4-carboxamide: A simpler analog with similar biological activities.

    4-oxo-3-(propan-2-yl)-3,4-dihydroquinazoline-6-amine: Another related compound with potential medicinal applications.

Uniqueness

The uniqueness of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide lies in its combined quinoline and quinazolinone structure, which provides a versatile platform for various chemical modifications and biological interactions.

Biological Activity

The compound 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide is a member of the quinazoline and quinoline families, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, including its potential antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}

The synthesis typically involves multi-step organic reactions that can include the preparation of intermediate compounds followed by coupling reactions under specific conditions. Advanced techniques such as continuous flow chemistry may be employed to enhance yield and purity during industrial production.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. Specifically, the incorporation of an amide group in quinoline derivatives has been linked to enhanced anticancer activity. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • H460 (lung cancer)
  • MCF7 (breast cancer)

The mechanism of action often involves oxidative stress-mediated DNA damage, leading to apoptosis in cancer cells. In vitro assays have indicated that derivatives with specific substitutions can significantly inhibit cell proliferation at low concentrations .

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has also been extensively studied. The compound is reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

Minimum inhibitory concentration (MIC) assays reveal that certain derivatives possess comparable or superior antibacterial activity relative to standard antibiotics .

The biological activity of this compound is believed to involve interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Cell Signaling Modulation : The compound may alter signaling pathways that regulate cell survival and apoptosis.

Study 1: Anticancer Evaluation

A study synthesized a series of quinoline derivatives and evaluated their anticancer activity against MDA-MB-231 cells using MTT assays. Results indicated that certain derivatives exhibited IC50 values as low as 5 µM, suggesting potent anticancer potential .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were screened against multiple bacterial strains. The results showed MIC values ranging from 1 µg/mL to 10 µg/mL against resistant strains of bacteria, indicating strong antibacterial activity .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMDA-MB-2315 µM
AnticancerH46010 µM
AntimicrobialStaphylococcus aureus1 µg/mL
AntimicrobialEscherichia coli5 µg/mL

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide, and how can purity be optimized?

Methodological Answer:
A two-step approach is typically employed:

Coupling Reaction : Use carbodiimide-based reagents (e.g., PyBOP) to activate the carboxylic acid group of the quinoline precursor, followed by reaction with the quinazolinone amine derivative in dimethylformamide (DMF) with N-methylmorpholine (NMM) as a base. This yields the target compound as a precipitate, which is collected via vacuum filtration .

Purification : Reverse-phase HPLC (e.g., Agilent 1200 series with Zorbax SB-C18 column) using gradient elution (water/acetonitrile with 0.1% formic acid) ensures high purity. Monitor for byproducts such as oxidized derivatives, which may form during prolonged storage .

Q. Advanced: How can researchers resolve discrepancies in reported biological activity data for quinoline-quinazolinone hybrids?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural impurities. To address this:

  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs with controlled modifications (e.g., substituent positions on the quinazolinone core) and test them under standardized bioassays (e.g., antiproliferative activity screens). Cross-reference with published data on similar scaffolds, such as 2-chloroquinoline derivatives, to identify critical functional groups .
  • Analytical Rigor : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm molecular integrity. For example, verify the presence of intramolecular hydrogen bonds between the hydroxyl and carbonyl groups, which influence biological activity .

Q. Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Infrared Spectroscopy (IR) : Confirm key functional groups, such as the quinoline C=O stretch (~1650 cm⁻¹) and amide N-H bend (~3300 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.5 ppm for CH) .
    • ¹³C NMR : Detect carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the quinazolinone ring (δ 150–160 ppm) .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Q. Advanced: What strategies mitigate decomposition of labile quinoline-4-carboxamide derivatives during storage?

Methodological Answer:

  • Storage Conditions : Store lyophilized samples at –20°C under argon to prevent oxidation. Avoid polar aprotic solvents (e.g., DMF) for long-term storage, as they may catalyze hydrolysis .
  • Stability Screening : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor via LC-MS to identify degradation products (e.g., ring-opened quinazolinones) .
  • Formulation Additives : Include antioxidants (e.g., ascorbic acid) in stock solutions to suppress radical-mediated decomposition .

Q. Advanced: How can computational modeling guide the design of analogs with enhanced pharmacokinetic properties?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinase domains). Focus on optimizing hydrogen-bonding motifs between the carboxamide group and active-site residues .
  • ADMET Prediction : Apply QSAR models to estimate solubility, permeability (e.g., Caco-2 cell), and metabolic stability. For instance, substituting the isopropyl group with a trifluoromethyl moiety may improve metabolic resistance while maintaining potency .
  • Free-Energy Perturbation (FEP) : Simulate binding affinities of proposed analogs to prioritize synthesis targets .

Q. Basic: What in vitro assays are suitable for initial biological evaluation of this compound?

Methodological Answer:

  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (e.g., Annexin V staining) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Compare inhibition constants (Kᵢ) with known inhibitors .

Q. Advanced: How should researchers address conflicting solubility data reported for similar quinazolinone derivatives?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using nephelometry. Note that protonation of the quinazolinone nitrogen at acidic pH can enhance aqueous solubility .
  • Co-Solvency Approaches : Use hydrotropic agents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve solubility without altering bioactivity .
  • Crystallinity Analysis : Perform powder X-ray diffraction (PXRD) to differentiate between amorphous and crystalline forms, which significantly impact solubility .

Q. Advanced: What experimental designs are optimal for studying the compound’s mechanism of action?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down cellular targets, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing compound efficacy in wild-type vs. gene-edited cell lines lacking the putative target .
  • Metabolic Tracing : Employ ¹³C-labeled glucose to track changes in metabolic flux (e.g., glycolysis, TCA cycle) via GC-MS, linking mechanistic insights to phenotypic effects .

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O3/c1-12(2)25-11-22-17-8-7-13(9-16(17)21(25)28)23-20(27)15-10-19(26)24-18-6-4-3-5-14(15)18/h3-12H,1-2H3,(H,23,27)(H,24,26)

InChI Key

LGHQUMWNNJILMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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